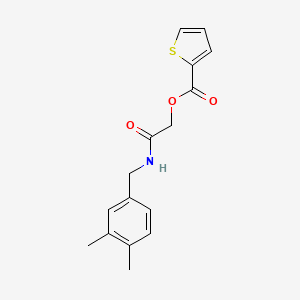
2-((3,4-diméthylbenzyl)amino)-2-oxoéthyl thiophène-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Applications De Recherche Scientifique
Thiophene derivatives, including 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate, have numerous applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . In medicinal chemistry, they exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Méthodes De Préparation
The synthesis of thiophene derivatives, including 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions .
Analyse Des Réactions Chimiques
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and potassium t-butoxide for cyclization reactions . The major products formed from these reactions are often substituted thiophene derivatives with diverse biological activities .
Mécanisme D'action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors involved in disease processes . The exact mechanism of action of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate would depend on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Thiophene derivatives are structurally similar to other heterocyclic compounds such as furan and pyrrole. the presence of sulfur in the thiophene ring imparts unique chemical and biological properties . Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . The unique structural features of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate, such as the dimethylbenzylamino and oxoethyl groups, contribute to its distinct biological activities and applications.
Propriétés
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-5-6-13(8-12(11)2)9-17-15(18)10-20-16(19)14-4-3-7-21-14/h3-8H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAMGONARNORAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)
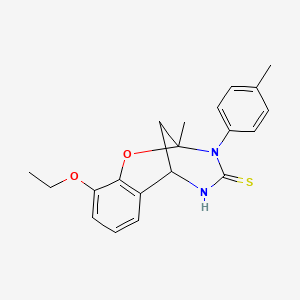
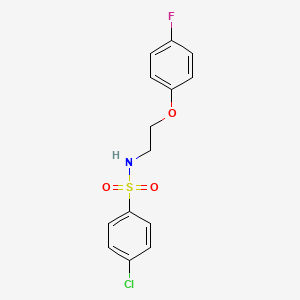


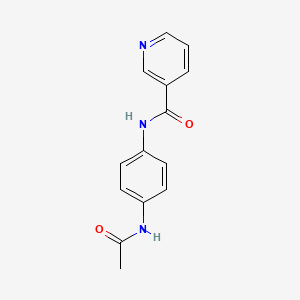

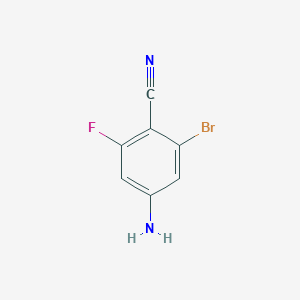
![6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)
![1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2404449.png)
![2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2404450.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2404452.png)
![1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea](/img/structure/B2404454.png)
